2-Cyano-5-(pyridin-2-ylamino)phenol
Description
2-Cyano-5-(pyridin-2-ylamino)phenol is a heterocyclic compound featuring a phenol core substituted with a cyano group at position 2 and a pyridin-2-ylamino moiety at position 5.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-hydroxy-4-(pyridin-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-9-4-5-10(7-11(9)16)15-12-3-1-2-6-14-12/h1-7,16H,(H,14,15) |
InChI Key |
RPKWYXNDLMUJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivative: 2-Cyano-5-(4-N,N-Dimethylphenylamino)penta-2,4-dienamide
- Structural Differences: The sulfonamide derivative replaces the pyridin-2-ylamino group with a 4-N,N-dimethylphenylamino substituent and incorporates a penta-2,4-dienamide backbone instead of a phenol ring. The cyano group is retained, suggesting a shared pharmacophoric role in target binding.
- Biological Activity: Exhibited moderate cytotoxicity against MDA-MB-231 (IC50 = 85.31 µM) and HT-29 (IC50 = 49.22–60.84 µM) cell lines but was less potent than 5-fluorouracil (reference drug) .
Pyridine Derivatives: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Structural Differences: These derivatives feature a bipyridine scaffold with chloro and substituted phenyl groups, diverging from the phenol-cyano framework of the target compound. The amino and chloro substituents may alter electronic properties and steric hindrance compared to the cyano and pyridinylamino groups.
- Synthesis and Screening: Efficient synthetic routes (e.g., multicomponent reactions) are reported, emphasizing scalability for drug discovery .
Key Structural and Functional Insights
Electronic and Steric Effects
- The cyano group in both the target compound and sulfonamide derivative likely acts as an electron-withdrawing group, modulating reactivity and binding affinity.
- The pyridin-2-ylamino group in the target compound may facilitate hydrogen bonding with biological targets, whereas the dimethylphenylamino group in the sulfonamide analog could prioritize hydrophobic interactions.
Solubility and Bioavailability
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